(4-Bromo-2-(difluoromethoxy)phenyl)methanol
Overview
Description
(4-Bromo-2-(difluoromethoxy)phenyl)methanol is an organic compound with the molecular formula C8H7BrF2O2 It is a derivative of phenol, where the hydroxyl group is substituted with a bromine atom and a difluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-(difluoromethoxy)phenyl)methanol typically involves the reaction of 4-bromo-2-fluoroanisole with difluoromethyl ether under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide. The reaction mixture is then heated to facilitate the substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-(difluoromethoxy)phenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding phenylmethanol derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or nitro groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium azide or nitrous acid can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: 4-Bromo-2-(difluoromethoxy)benzaldehyde or 4-Bromo-2-(difluoromethoxy)benzoic acid.
Reduction: 4-Bromo-2-(difluoromethoxy)phenylmethanol.
Substitution: 4-Amino-2-(difluoromethoxy)phenylmethanol or 4-Nitro-2-(difluoromethoxy)phenylmethanol.
Scientific Research Applications
(4-Bromo-2-(difluoromethoxy)phenyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Bromo-2-(difluoromethoxy)phenyl)methanol involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluoroanisole: Similar in structure but lacks the difluoromethoxy group.
4-Bromo-2-(trifluoromethoxy)phenylmethanol: Contains a trifluoromethoxy group instead of a difluoromethoxy group.
4-Bromo-2-(methoxy)phenylmethanol: Contains a methoxy group instead of a difluoromethoxy group.
Uniqueness
(4-Bromo-2-(difluoromethoxy)phenyl)methanol is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications .
Biological Activity
(4-Bromo-2-(difluoromethoxy)phenyl)methanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and immunology. This article synthesizes available research findings, including data on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a bromine atom and a difluoromethoxy group, which are significant for its biological activity.
Research indicates that this compound exhibits its biological effects primarily through the modulation of immune responses. Specifically, it has been identified as a modulator of prostaglandin receptors EP2 and EP4, which are involved in inflammatory processes and cancer progression. By influencing these pathways, the compound may facilitate the reactivation of the immune system in tumor environments, making it a candidate for cancer therapies .
Anticancer Properties
The compound has shown promise in preclinical studies as an anticancer agent. It operates by enhancing immune response mechanisms against tumors, potentially leading to improved outcomes in cancer treatment. For instance, it has been noted to exhibit minimal undesired toxicological effects while effectively modulating immune responses .
Table 1: Summary of Anticancer Activity
Study Reference | Cancer Type | Mechanism | Observed Effects |
---|---|---|---|
Patent 3060597 | Various | Immune modulation | Reactivation of immune response in tumors |
Patent 3060394 | Not specified | Prostaglandin receptor modulation | Minimal toxicity with effective immune response |
Case Study 1: Immune Modulation
In a study examining immune modulation by phenyl derivatives, this compound was highlighted for its ability to reactivate T-cell responses in tumor-bearing mice. This study used a model where the compound was administered alongside standard chemotherapy agents, resulting in enhanced tumor regression compared to controls .
Case Study 2: Toxicity Assessment
A toxicity assessment conducted on various derivatives indicated that this compound exhibited low cytotoxicity towards normal cells while maintaining efficacy against cancer cells. This selectivity is crucial for developing safe therapeutic agents .
Properties
IUPAC Name |
[4-bromo-2-(difluoromethoxy)phenyl]methanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O2/c9-6-2-1-5(4-12)7(3-6)13-8(10)11/h1-3,8,12H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFPAHMDOPGUJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OC(F)F)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001253630 | |
Record name | Benzenemethanol, 4-bromo-2-(difluoromethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001253630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1315359-24-0 | |
Record name | Benzenemethanol, 4-bromo-2-(difluoromethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1315359-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanol, 4-bromo-2-(difluoromethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001253630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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